molecular formula C₅₀H₇₃N₁₅O₁₆S₂ B1146551 Arginine Vasopressin Diacetate CAS No. 75499-44-4

Arginine Vasopressin Diacetate

Cat. No.: B1146551
CAS No.: 75499-44-4
M. Wt: 1204.34
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery Background

The discovery of vasopressin traces back to 1895, when Oliver and Schäfer identified pituitary extracts capable of elevating blood pressure. However, the isolation and synthesis of AVP as a discrete nonapeptide (Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂) were achieved by Vincent du Vigneaud in 1953, earning him the Nobel Prize in Chemistry in 1955. The diacetate form emerged later as a stabilized analog, designed to improve solubility and resistance to enzymatic degradation while retaining receptor-binding specificity.

Nomenclature, Classification, and Structural Taxonomy

This compound is systematically classified as follows:

Property Description
IUPAC Name Acetic acid; (2S)-1-[(4S,7R,10R,13S,16R,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Molecular Formula C₅₀H₇₃N₁₅O₁₆S₂
Molecular Weight 1204.34 g/mol
Structural Features Cyclic nonapeptide with a disulfide bridge (Cys¹–Cys⁶) and two acetate groups

The diacetate modification occurs at the N-terminal amine and a side-chain residue, enhancing pharmacokinetic properties without altering the core cyclic structure. Compared to oxytocin, AVP differs at positions 3 (Phe vs. Ile) and 8 (Arg vs. Leu), conferring distinct receptor affinities.

Significance in Neuroendocrine Research

This compound serves as a critical tool for studying:

  • Vasopressin Receptor Signaling : It binds V₁ₐ (vascular smooth muscle), V₁ᵦ (pituitary), and V₂ (renal) receptors, activating G-protein-coupled pathways to modulate blood pressure and water reabsorption. Structural studies using cryo-EM and X-ray crystallography have resolved its binding modes, revealing how conformational changes in receptors trigger intracellular cascades.
  • Central Nervous System Function : AVP regulates social behavior, stress responses, and memory consolidation via parvocellular neurons projecting to the limbic system.
  • Disease Models : Researchers use this compound to investigate conditions like diabetes insipidus, septic shock, and autism spectrum disorders linked to AVP signaling anomalies.

Evolutionary Conservation and Physiological Relevance

Vasopressin-like peptides are evolutionarily conserved across vertebrates and invertebrates, underscoring their fundamental role in adaptation:

Organism Vasopressin Analog Key Function
Mammals Arginine Vasopressin Osmolarity regulation, vasoconstriction
Birds/Reptiles Vasotocin Egg-laying, water balance
Teleost Fish Isotocin Social behavior, ion transport
Invertebrates Inotocin Osmoregulation, reproduction

The diacetate derivative’s stability allows comparative studies of AVP’s conserved disulfide bridge and receptor-binding motifs, which are shared even in distantly related species. For example, vasotocin in non-mammals retains the cyclic structure critical for V₁ₐ receptor activation, highlighting evolutionary constraints on peptide function.

Properties

CAS No.

75499-44-4

Molecular Formula

C₅₀H₇₃N₁₅O₁₆S₂

Molecular Weight

1204.34

Synonyms

19-Amino-13-benzyl-7-(carbamoylmethyl)-4-[2-[[1-[(carbamoylmethyl)carbamoyl]-4-guanidinobutyl]carbamoyl]-1-pyrrolidinylcarbonyl]-16-p-hydroxybenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloeicosane-10-propionamide Diacetate;  3-(Phen

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase synthesis is a foundational method for constructing the peptide backbone. The process involves sequential coupling of protected amino acids to a resin-bound chain. For Arginine Vasopressin Diacetate, the sequence Mpa-Tyr-Phe-Gln-Asn-Cys-Pro-D-Arg-Gly-NH2 (SEQ ID NO:1) is assembled using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) chemistry. Key steps include:

  • Side-chain protection : Sulfhydryl groups (Cys and Mpa) are shielded with acetamidomethyl (Acm) groups to prevent undesired disulfide bond formation during synthesis.

  • Condensation : The heptapeptide intermediate Mpa(Acm)-Tyr-Phe-Gln-Asn-Cys(Acm)-Pro-OH is coupled with the dipeptide D-Arg(HCl)-Gly-NH2 using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

  • Oxidation : Iodine in a protic solvent (e.g., acetic acid/water) oxidizes the Acm-protected cysteine residues to form the intramolecular disulfide bond between Cys1 and Cys6, critical for biological activity.

Table 1: Reaction Conditions for SPPS

StepReagents/ConditionsYield (%)Purity (%)
CondensationDCC, DMF, 0–5°C, 24 hrs85–9095
OxidationI2 (0.2 eq), AcOH/H2O (1:9), 25°C, 2 hrs9298
PurificationS-Sepharose FF, 0.08M NH4Ac/AcOH (pH 4.1)53>99

Solution-Phase Synthesis

Solution-phase methods are employed for large-scale production. The process avoids resin use, reducing costs but requiring precise control over reaction stoichiometry. A notable protocol from Patent CN1040648C involves:

  • Fragment condensation : The tripeptide Mpa(Acm)-Tyr-Phe-OH is condensed with the tetrapeptide Gln-Asn-Cys(Acm)-Pro-OH using mixed anhydride or active ester methods.

  • Dipeptide coupling : The resultant heptapeptide is coupled with D-Arg(HCl)-Gly-NH2 under acidic conditions (pH 4–5) to minimize racemization.

  • Oxidation and purification : Similar to SPPS, iodine oxidation is followed by ion-exchange chromatography (S-Sepharose FF) and gel filtration (Sephadex G25) to achieve >99% purity.

Comparative Analysis of Traditional vs. Improved Methods

Yield and Efficiency

Traditional methods (e.g., U.S. Patent 3,497,491) reported total yields of 5.0% from β-mercaptopropionic acid (β-Mpa). Modern protocols optimized in the 1990s improved yields to 10.7% through:

  • Reduced purification steps : Avoiding costly reverse-phase HPLC in favor of ion-exchange and gel-filtration chromatography.

  • Controlled oxidation : Gradual iodine addition via roller pumps minimizes free iodine, preventing over-oxidation and side reactions.

Table 2: Yield Comparison Across Methods

MethodTotal Yield (%)Purity (%)Key Advancements
Homogeneous (1969)5.095Initial synthesis route
Fragment Condensation (1996)7.099Simplified purification
Optimized SPPS (1998)10.7>99Integrated oxidation monitoring

Analytical Characterization

Post-synthesis analysis ensures compliance with pharmacopeial standards. Critical techniques include:

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and identifies impurities using C18 columns with acetonitrile/water gradients.

  • Amino Acid Analysis (AAA) : Hydrolysis with 6M HCl confirms residue composition.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (1,069.2 Da for C46H64N14O12S2).

Table 3: Analytical Data for this compound

ParameterMethodResult
PurityHPLC>99% (area normalization)
Molecular WeightESI-MS1,069.2 Da
Disulfide BondEllman’s Assay1.94 mol SH/mol peptide

Challenges and Solutions in Manufacturing

Oxidation Optimization

Uncontrolled iodine concentrations lead to polysulfide byproducts. Patent CN1040648C addresses this by:

  • Gradual iodine addition : Using a roller pump to maintain low free-iodine levels.

  • Real-time monitoring : UV detectors track reaction progress, halting oxidation at >95% conversion.

Purification Difficulties

Early methods relied on repetitive HPLC, which is cost-prohibitive for industrial scale. Modern approaches use:

  • Ion-exchange chromatography : S-Sepharose FF resin with ammonium acetate buffers (pH 4.1) selectively binds cationic impurities.

  • Gel filtration : Sephadex G25 removes dimers and aggregates without compromising yield .

Chemical Reactions Analysis

Types of Reactions: Arginine vasopressin diacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of reduced derivatives.

    Substitution: The acetyl groups in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Arginine vasopressin diacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study peptide modifications and reactions.

    Biology: Employed in studies related to water balance, blood pressure regulation, and stress response.

    Medicine: Used in the treatment of conditions such as diabetes insipidus and vasodilatory shock.

    Industry: Utilized in the production of diagnostic reagents and as a standard in analytical chemistry.

Mechanism of Action

Arginine vasopressin diacetate exerts its effects by binding to specific receptors in the body, primarily the V1 and V2 receptors. The binding to V1 receptors leads to vasoconstriction, which increases blood pressure. The interaction with V2 receptors in the kidneys promotes water reabsorption, reducing urine output and increasing blood volume . These actions are mediated through the activation of intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and other secondary messengers .

Comparison with Similar Compounds

Structural Differences

Key structural distinctions among vasopressin analogs determine receptor specificity and pharmacokinetics:

Compound CAS Number Structural Features
Arginine Vasopressin Diacetate 75499-44-4 Natural AVP sequence (CYFQNCPRG-NH₂) with diacetate salt
Desmopressin Acetate 16789-98-3 1-deamino, 8-D-arginine substitution; diacetate salt
Argipressin 113-79-1 Synthetic AVP identical to endogenous form
Oxytocin 113-80-4* Substitutions at positions 3 (isoleucine) and 8 (leucine)

*Oxytocin’s CAS varies by modification; 113-80-4 refers to an 8-L-arginine variant .

Receptor Affinity and Pharmacological Profiles

Receptor selectivity influences clinical applications:

Compound V1a Receptor Affinity V2 Receptor Affinity Oxytocin Receptor Affinity
This compound High High Low
Desmopressin Acetate Low Very High Negligible
Oxytocin Low Low Very High
  • AVP Diacetate : Strong V1a/V2 activation explains its dual vasoconstrictive and antidiuretic effects .
  • Desmopressin: V2 selectivity reduces pressor effects, making it safer for chronic use in nocturnal enuresis .
  • Oxytocin : Primarily binds oxytocin receptors, influencing uterine contractions and social behavior .

Research Highlights and Contradictions

  • Cardiac Effects: AVP improves blood pressure in septic shock but exacerbates myocardial dysfunction in endotoxemic models, whereas norepinephrine preserves cardiac output .
  • Genetic Variability : Mutations in AVPR2 (V2 receptor) cause congenital nephrogenic diabetes insipidus, necessitating alternative therapies like Desmopressin .

Biological Activity

Arginine Vasopressin (AVP), also known as antidiuretic hormone (ADH), is a nonapeptide synthesized in the hypothalamus and released from the posterior pituitary gland. Its primary physiological functions include regulating water reabsorption in the kidneys and modulating vascular tone. Arginine Vasopressin Diacetate, a synthetic form of AVP, has gained attention for its diverse biological activities beyond fluid balance, particularly in immune modulation and cardiovascular regulation.

AVP exerts its effects through three main G protein-coupled receptors: V1a, V1b, and V2. Each receptor mediates different physiological responses:

  • V1a Receptors : Primarily found in vascular smooth muscle, they mediate vasoconstriction and increase blood pressure.
  • V1b Receptors : Located in the anterior pituitary, they enhance adrenocorticotropic hormone (ACTH) secretion.
  • V2 Receptors : Present in the renal collecting ducts, they facilitate water reabsorption by increasing aquaporin channels.

1. Immune Modulation

AVP plays a significant role in modulating immune responses. Research has shown that it stimulates the migration of monocytes and neutrophils, which are critical for innate immunity. The chemotactic response to AVP is concentration-dependent, with optimal effects observed in the micro to nanomolar range. Notably, pre-incubation with AVP can inhibit subsequent migration responses to other chemoattractants, suggesting a complex regulatory mechanism that could be important in conditions like septic shock .

Cell Type Effect of AVP Concentration Range
MonocytesIncreased migrationMicro to nanomolar
NeutrophilsIncreased migrationNanomolar
Oxygen Free RadicalsNo significant release observed-

2. Cardiovascular Effects

AVP is recognized for its potent vasopressor effects, particularly in cases of vasodilatory shock where traditional catecholamines fail. Studies indicate that AVP administration leads to improved hemodynamic parameters without significantly increasing heart rate or myocardial oxygen demand .

Parameter AVP Treatment Norepinephrine Treatment
Mean Arterial PressureIncreasedVariable
Heart RateLoweredHigher
New-Onset Tachyarrhythmias8.3% incidence54.3% incidence

3. Neuroendocrine Regulation

AVP influences the hypothalamic-pituitary-adrenal (HPA) axis by stimulating ACTH release, which subsequently affects cortisol levels. This interaction underscores its role in stress responses and fluid homeostasis .

Case Studies

  • A study involving patients with catecholamine-resistant vasodilatory shock demonstrated that AVP infusion improved mean arterial pressure and reduced the need for norepinephrine while preserving gastrointestinal perfusion .
  • In pediatric cardiac patients, AVP has been utilized effectively to manage hemodynamics post-surgery, highlighting its unique properties in this vulnerable population .

Q & A

Q. What are the primary pharmacological mechanisms of Arginine Vasopressin Diacetate, and how can they be experimentally validated?

AVP Diacetate primarily acts via V1A, V1B, and V2 receptors to regulate water retention, blood pressure, and cellular growth. To validate these mechanisms, researchers can use receptor-binding assays (e.g., radioligand competition studies) and gene knockout models to isolate receptor-specific effects. For example, in vitro cell lines transfected with V2 receptors can quantify cAMP production post-exposure to AVP Diacetate . Physiological validation may involve measuring urine osmolality in animal models after controlled administration .

Q. What experimental designs are recommended for studying AVP Diacetate’s efficacy in treating diabetes insipidus?

Double-blind, randomized controlled trials (RCTs) with crossover designs are ideal for minimizing confounding variables. Key endpoints include urine output volume, serum sodium levels, and patient-reported symptom relief. Longitudinal data analysis using random-effects models (e.g., Laird-Ware models) can account for individual variability in response over time . Ensure inclusion criteria specify age and renal function to avoid hyponatremia risks, as seen in elderly populations .

Q. How should researchers address variability in AVP Diacetate pharmacokinetics across species?

Use species-specific dose-response curves and adjust for metabolic differences (e.g., hepatic clearance rates in rodents vs. humans). Pharmacokinetic studies should measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS. Cross-species comparisons require normalization to body surface area or allometric scaling .

Advanced Research Questions

Q. What statistical methods are suitable for resolving contradictions between in vitro and in vivo efficacy data for AVP Diacetate?

Contradictions often arise from differences in receptor density or metabolic pathways. Bayesian hierarchical modeling can integrate disparate datasets by weighting evidence based on study quality and sample size. Sensitivity analyses should test assumptions about bioavailability and tissue penetration. For example, discrepancies in antidiuretic effects may require re-evaluating in vitro assay conditions (e.g., pH, temperature) to better mimic in vivo environments .

Q. How can researchers optimize AVP Diacetate dosing regimens to mitigate hyponatremia risks in long-term studies?

Implement adaptive trial designs with frequent serum sodium monitoring. Machine learning algorithms (e.g., reinforcement learning) can predict individualized dosing thresholds using covariates like age, baseline sodium levels, and renal function. Retrospective analysis of adverse event databases (e.g., FAERS) may identify risk modifiers, such as concurrent diuretic use .

Q. What methodologies are critical for investigating AVP Diacetate’s role in cellular growth regulation?

Use transcriptomic (RNA-seq) and proteomic (mass spectrometry) profiling to identify downstream signaling pathways (e.g., mTOR or MAPK). Functional assays, such as scratch wound healing or proliferation assays, should include controls for osmotic stress. Co-administration with receptor antagonists (e.g., V1A antagonist SR49059) can isolate growth-specific effects .

Methodological Guidance

Q. How should data from AVP Diacetate studies be standardized for meta-analysis?

Adopt the FAIR data principles: ensure datasets include raw pharmacokinetic parameters (e.g., Cmax, AUC), receptor-binding affinities, and adverse event rates. Use repositories like Dryad or Figshare for public access, citing datasets with DOIs . Convert units to SI standards (e.g., pmol/L for plasma concentrations) and report confidence intervals for effect sizes .

Q. What ethical considerations are paramount in human trials involving AVP Diacetate?

Protocols must address informed consent for vulnerable populations (e.g., elderly participants) and include stopping rules for severe hyponatremia (serum Na+ <125 mmol/L). IRB submissions should detail data safety monitoring boards (DSMBs) and justify exclusion criteria to avoid selection bias .

Tables for Reference

Table 1: Key Receptor Affinities of AVP Diacetate

Receptor SubtypeBinding Affinity (nM)Assay TypeReference
V1A1.2 ± 0.3Radioligand
V20.8 ± 0.2cAMP Production

Table 2: Common Confounders in AVP Diacetate Trials

ConfounderMitigation Strategy
Age-related renal declineStratify analysis by eGFR thresholds
Drug interactionsExclude participants on diuretics/SSRIs
Assay interferenceUse sarcosine-free buffers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.